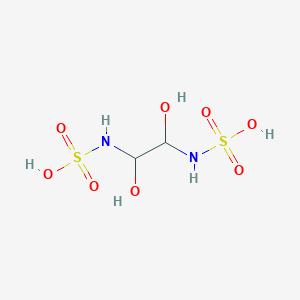
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two hydroxyl groups and a disulfamic acid moiety, making it an interesting subject for research in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid typically involves the reaction of ethylene glycol with sulfuryl chloride, followed by the introduction of sulfamic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The disulfamic acid moiety can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(1,2-Dihydroxyethane-1,2-diyl)disulfamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid exerts its effects involves its ability to form stable complexes with various molecules. The hydroxyl groups and disulfamic acid moiety can interact with different molecular targets, influencing biochemical pathways and reactions. These interactions can lead to changes in molecular structure and function, which are the basis for its applications in research and industry.
Comparación Con Compuestos Similares
1,2-Dihydroxyethane-1,2-diyl)dibenzoic acid: Known for its stability and use in organic frameworks.
1,2-Dihydroxyethane-1,2-diyl)dipyrrolidin-2-one: Utilized in various synthetic applications.
Uniqueness: (1,2-Dihydroxyethane-1,2-diyl)disulfamic acid stands out due to its unique combination of hydroxyl groups and disulfamic acid moiety, which provides distinct reactivity and interaction capabilities compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.
Propiedades
Número CAS |
920008-32-8 |
|---|---|
Fórmula molecular |
C2H8N2O8S2 |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
[1,2-dihydroxy-2-(sulfoamino)ethyl]sulfamic acid |
InChI |
InChI=1S/C2H8N2O8S2/c5-1(3-13(7,8)9)2(6)4-14(10,11)12/h1-6H,(H,7,8,9)(H,10,11,12) |
Clave InChI |
AKZVVZPEFZONTR-UHFFFAOYSA-N |
SMILES canónico |
C(C(NS(=O)(=O)O)O)(NS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
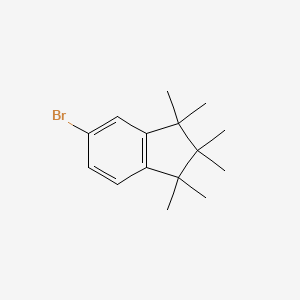


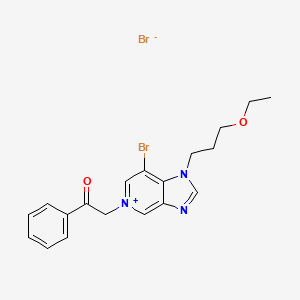
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)
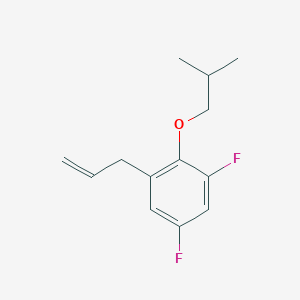

![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)

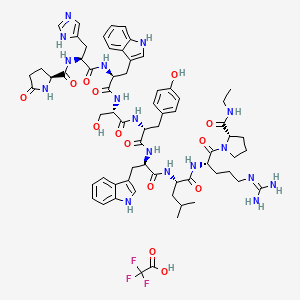
![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
